molecular formula C7H7O2PS2 B14698222 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione CAS No. 23208-14-2

2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione

Katalognummer: B14698222
CAS-Nummer: 23208-14-2
Molekulargewicht: 218.2 g/mol
InChI-Schlüssel: VSAHCKDTXMBNCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a heterocyclic compound containing sulfur and phosphorus atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a methylsulfanyl reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodioxaphosphole derivatives and methylsulfanyl-containing heterocycles. Examples include:

Uniqueness

What sets 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione apart is its unique combination of sulfur and phosphorus atoms within a heterocyclic framework. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

CAS-Nummer

23208-14-2

Molekularformel

C7H7O2PS2

Molekulargewicht

218.2 g/mol

IUPAC-Name

2-methylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole

InChI

InChI=1S/C7H7O2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3

InChI-Schlüssel

VSAHCKDTXMBNCK-UHFFFAOYSA-N

Kanonische SMILES

CSP1(=S)OC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.